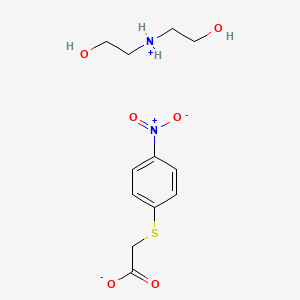
bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate: is a chemical compound with the molecular formula C₁₂H₁₈N₂O₆S and a molecular weight of 318.346 g/mol . This compound is characterized by its unique structure, which includes both azanium and sulfanylacetate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of 2-hydroxyethylamine with 2-(4-nitrophenyl)sulfanylacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s azanium group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amine: Similar in structure but lacks the nitrophenyl and sulfanylacetate groups.
2-(4-Nitrophenyl)sulfanylacetic acid: Contains the nitrophenyl and sulfanylacetate groups but lacks the azanium group.
Uniqueness
Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate is unique due to the presence of both azanium and sulfanylacetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
105892-19-1 |
|---|---|
Molecular Formula |
C12H18N2O6S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H7NO4S.C4H11NO2/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChI Key |
MKWWIMHCZQEYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















